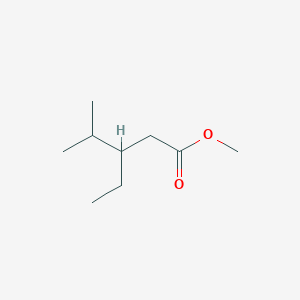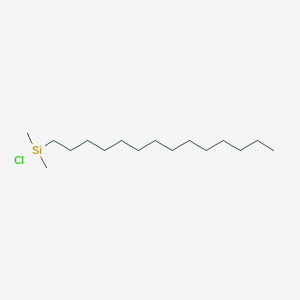
Chloro(dimethyl)tetradecylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(dimethyl)tetradecylsilane is an organosilicon compound with the chemical formula C16H35ClSi. It is a member of the chlorosilane family, which are compounds containing at least one silicon-chlorine bond. These compounds are known for their reactivity and are widely used in various chemical processes .
Métodos De Preparación
Chloro(dimethyl)tetradecylsilane can be synthesized through several methods. One common synthetic route involves the reaction of tetradecylsilane with chlorine gas under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as aluminum chloride, at elevated temperatures. Industrial production methods often involve the direct process, where methyl chloride reacts with a silicon-copper alloy .
Análisis De Reacciones Químicas
Chloro(dimethyl)tetradecylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to produce silanols and hydrogen chloride.
Oxidation: Can be oxidized to form silanols and siloxanes.
Substitution: Undergoes substitution reactions with nucleophiles, replacing the chlorine atom with other functional groups. Common reagents used in these reactions include water, oxygen, and various nucleophiles.
Aplicaciones Científicas De Investigación
Chloro(dimethyl)tetradecylsilane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other organosilicon compounds.
Biology: Employed in the modification of biological surfaces and in the synthesis of biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of Chloro(dimethyl)tetradecylsilane involves its reactivity with various substrates. The silicon-chlorine bond is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrolysis reactions, the compound reacts with water to form silanols and hydrogen chloride, which can further react to form siloxanes .
Comparación Con Compuestos Similares
Chloro(dimethyl)tetradecylsilane can be compared with other chlorosilanes, such as:
Chlorodimethylsilane: Contains two methyl groups and one chlorine atom bonded to silicon.
Dichlorodimethylsilane: Contains two chlorine atoms and two methyl groups bonded to silicon.
Trimethylsilyl chloride: Contains three methyl groups and one chlorine atom bonded to silicon. This compound is unique due to its long tetradecyl chain, which imparts different physical and chemical properties compared to shorter-chain chlorosilanes.
Propiedades
Número CAS |
59551-80-3 |
|---|---|
Fórmula molecular |
C16H35ClSi |
Peso molecular |
291.0 g/mol |
Nombre IUPAC |
chloro-dimethyl-tetradecylsilane |
InChI |
InChI=1S/C16H35ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2,3)17/h4-16H2,1-3H3 |
Clave InChI |
IOXIXDQBMHCXBF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


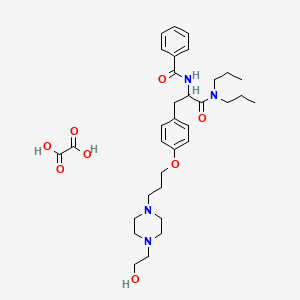
![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14622209.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)

![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
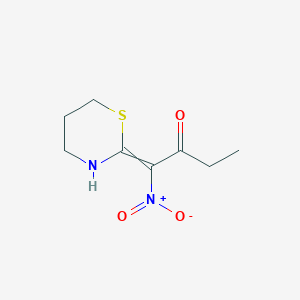
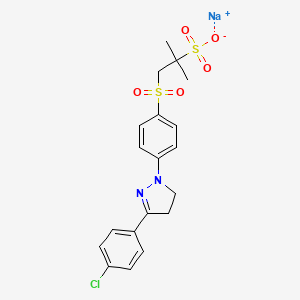
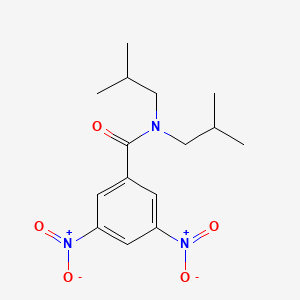

![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
